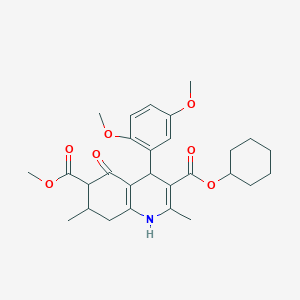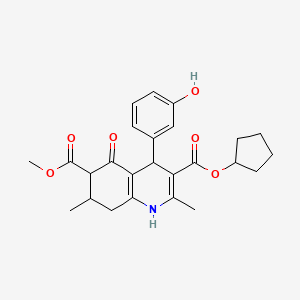![molecular formula C21H24FN3O B11442673 4-fluoro-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11442673.png)
4-fluoro-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the pentyl group: This step involves the alkylation of the benzimidazole core with pentyl halides in the presence of a base.
Attachment of the fluorobenzamide moiety: The final step involves the coupling of the benzimidazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols
Scientific Research Applications
4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can be compared with other benzimidazole derivatives such as:
Benzamide, 4-fluoro-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]: Similar in structure but may differ in specific biological activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects
The uniqueness of 4-FLUORO-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C21H24FN3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24FN3O/c1-2-3-6-15-25-19-8-5-4-7-18(19)24-20(25)13-14-23-21(26)16-9-11-17(22)12-10-16/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,23,26) |
InChI Key |
SKZZDROZOJEIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11442592.png)
![ethyl 2-({[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B11442597.png)
![Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B11442605.png)
![2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11442609.png)
![3,4,5-trimethoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11442622.png)
![3-[(3-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11442635.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11442645.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide](/img/structure/B11442650.png)
![N-(4-ethoxyphenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11442651.png)
![3-[(4-Bromophenyl)amino]-6-(2-chlorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B11442656.png)
![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11442664.png)


![3-(3-chloro-2-methylphenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442687.png)
